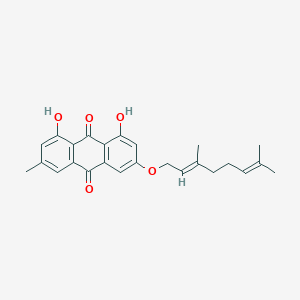

Geranyloxyemodin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranyloxyemodin is a natural product found in Vismia guineensis, Vismia laurentii, and other organisms with data available.

Scientific Research Applications

Anticancer and Antimicrobial Activities

- Source: Cameroonian medicinal plants

- Findings: Geranyloxyemodin was evaluated for its anticancer, antimicrobial, and antioxidant activities. It showed potential in treating various cancer cell lines and displayed antimicrobial activity comparable to gentamycin (Tamokou et al., 2013).

- Source: Natural geranylated flavonoids

- Findings: Geranyloxyemodin and similar compounds have shown promising results as anti-inflammatory agents, inhibiting key enzymes like cyclooxygenases and lipoxygenases (Hanáková et al., 2017).

- Source: Traditional medicinal plants

- Findings: Compounds like geranyloxyemodin have demonstrated neuroprotective effects, suggesting potential therapeutic applications for neurological disorders (Kumar et al., 2013).

- Source: Saccharomyces cerevisiae

- Findings: Studies on microbial production of monoterpenes like geraniol have revealed insights into optimizing production processes and the potential for creating geraniol-derived chemicals (Zhao et al., 2017).

- Source: Psorospermum glaberrimum

- Findings: Geranyloxyemodin showed significant antimalarial activity, suggesting its potential use in treating malaria and related diseases (Lenta et al., 2008).

- Source: Phyllanthus amarus

- Findings: Geraniin, a related compound, was shown to suppress oxidative stress and neuronal apoptosis, highlighting its potential for treating cerebral ischemia/reperfusion injury (Yang et al., 2022).

- Source: HepG2 Cells

- Findings: Geraniin exerted a protective effect in HepG2 cells via microRNA-mediated regulation, pointing towards its role in cellular protection and possible therapeutic applications (Aayadi et al., 2017).

- Source: Clinical Drug Geranylgeranylacetone

- Findings: Geranylgeranylacetone, a related compound, was found to protect tissues and organs by inducing heat shock proteins, suggesting potential for treating various stress-related conditions (Shen et al., 2010).

- Source: GeranylgeranylacetoneIn conclusion, geranyloxyemodin and related compounds exhibit a wide range of potentially beneficial properties, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antimalarial activities, as well as abilities to enhance microbial production, regulate oxidative stress, and protect tissues and organs. These findings highlight the diverse scientific research applications of this compound.

- Findings: This compound showed neuroprotective effects in experimental traumatic brain injury, offering potential for clinical treatment of such injuries (Zhao et al., 2013).

properties

Product Name |

Geranyloxyemodin |

|---|---|

IUPAC Name |

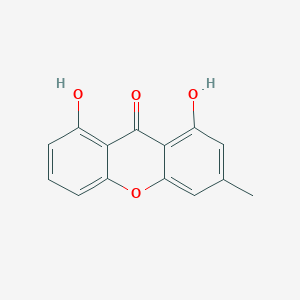

3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C25H26O5/c1-14(2)6-5-7-15(3)8-9-30-17-12-19-23(21(27)13-17)25(29)22-18(24(19)28)10-16(4)11-20(22)26/h6,8,10-13,26-27H,5,7,9H2,1-4H3/b15-8+ |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.